N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Description
N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.71. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The study by Trilleras et al. (2009) explores the chemical structure of compounds closely related to N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide. They focus on the crystal and molecular structures of isostructural compounds, offering insights into their electronic structures and hydrogen bonding patterns, which are significant for understanding the properties of similar compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Analgesic Properties
Ukrainets et al. (2015) explored the chemical modification of pyrido[1,2-a]pyrimidine nucleus to optimize biological properties, potentially relevant for the compound . Their research highlights the synthesis process and the analgesic properties of derivatives, providing a context for understanding similar compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Anti-inflammatory and Analgesic Activities
The research by Muralidharan, James Raja, and Asha Deepti (2019) delves into the synthesis of pyrimidine derivatives, including compounds structurally similar to the compound . They studied their anti-inflammatory and analgesic activities, highlighting the role of substituents in these activities (Muralidharan, James Raja, & Asha Deepti, 2019).
Crystal Structures and Anticonvulsant Properties
Kubicki, Bassyouni, and Codding (2000) researched the crystal structures of anticonvulsant enaminones, providing insights into molecular configurations that are essential for understanding the structural dynamics of similar compounds, including this compound (Kubicki, Bassyouni, & Codding, 2000).
Antifungal Activities
Konno et al. (1989) synthesized 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines and evaluated their antifungal activity. This research provides a basis for understanding the potential biological activities of pyrimidine-based compounds, including the compound of interest (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Antimicrobial Activities
Kolisnyk et al. (2015) conducted a study on the synthesis and antimicrobial activity of dihydrothieno[2,3-d]pyrimidine derivatives. Their research contributes to the understanding of the antimicrobial potential of related pyrimidine compounds (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
HIV Inhibitors
Monteagudo et al. (2007) explored the metabolism and disposition of HIV integrase inhibitors, providing a framework for understanding how similar compounds might interact within biological systems (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Antibacterial and Antifungal Agents
Desai, Dodiya, and Shihora (2011) synthesized and evaluated a series of compounds for antibacterial and antifungal activities. Their research provides insight into the potential use of related pyrimidine derivatives as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
NF-kappaB and AP-1 Gene Expression Inhibitors
Palanki et al. (2000) investigated compounds that inhibit NF-kappaB and AP-1 gene expression, contributing to an understanding of how similar pyrimidine derivatives might affect gene expression (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-7-5-8(14)3-4-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQKMIAOAZWSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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